molecular formula C22H24N2O4S B3756906 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756906
M. Wt: 412.5 g/mol
InChI Key: QEJCMKRWRGQAQB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains ethoxy, methoxy, and butanamide functional groups, which can influence its reactivity and properties.


Chemical Reactions Analysis

The reactivity of thiazole derivatives can vary depending on the substituents present in the molecule. Generally, the C-5 atom in the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the nature of the substituents.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the biological target. For example, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new thiazole derivatives and investigating their potential as therapeutic agents .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-3-27-18-8-6-16(7-9-18)20-15-29-22(23-20)24-21(25)5-4-14-28-19-12-10-17(26-2)11-13-19/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCMKRWRGQAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenoxy)butanamide
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N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenoxy)butanamide

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